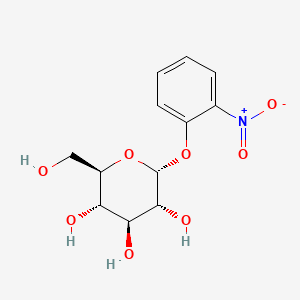
2-Nitrophenyl a-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-硝基苯基 α-D-吡喃葡萄糖苷是一种化学化合物,其分子式为 C12H15NO8。它通常用作 α-葡萄糖苷酶的显色底物,α-葡萄糖苷酶是一种催化碳水化合物中 α-葡萄糖苷键水解的酶。这种化合物由于其在酶促作用后能够产生颜色变化,从而易于测量和分析,因此在生化测定和研究中特别有价值。
准备方法
合成路线和反应条件
2-硝基苯基 α-D-吡喃葡萄糖苷的合成通常涉及在碳酸钾等碱的存在下,2-硝基苯酚与 α-D-吡喃葡萄糖基氯反应。反应在二甲基甲酰胺 (DMF) 等溶剂中于升高的温度下进行,以促进糖苷键的形成。
工业生产方法
2-硝基苯基 α-D-吡喃葡萄糖苷的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,如结晶和色谱法。
化学反应分析
反应类型
2-硝基苯基 α-D-吡喃葡萄糖苷主要经历由 α-葡萄糖苷酶催化的水解反应。这种水解导致形成 2-硝基苯酚和 α-D-葡萄糖。该化合物在特定条件下还可以参与其他反应,如氧化和还原反应。
常用试剂和条件
水解: 由 α-葡萄糖苷酶催化,通常在 pH 6.8 和 37°C 的缓冲水溶液中进行。
氧化: 可以使用高锰酸钾等强氧化剂氧化。
还原: 可以使用硼氢化钠等还原剂进行还原。
形成的主要产物
水解: 2-硝基苯酚和 α-D-葡萄糖。
氧化: 产物取决于所使用的氧化剂,但可能包括硝基衍生物。
还原: 该化合物的氨基衍生物。
科学研究应用
2-硝基苯基 α-D-吡喃葡萄糖苷广泛应用于科学研究,特别是在以下领域:
化学: 用作酶促测定中的底物,以研究 α-葡萄糖苷酶和其他糖苷酶的活性。
生物学: 用于研究碳水化合物代谢和酶动力学。
医学: 用于开发糖尿病等疾病的诊断测定方法,其中 α-葡萄糖苷酶活性是关键参数。
工业: 应用于食品和药品的质量控制,以测量酶活性。
作用机制
2-硝基苯基 α-D-吡喃葡萄糖苷的作用机制涉及其被 α-葡萄糖苷酶水解。该酶与底物结合并催化糖苷键断裂,导致释放 2-硝基苯酚和 α-D-葡萄糖。产生的 2-硝基苯酚可以通过测量其在 400 nm 处的吸光度来定量,从而提供酶活性的直接测量值。
相似化合物的比较
类似化合物
4-硝基苯基 α-D-吡喃葡萄糖苷: 另一种 α-葡萄糖苷酶的显色底物,硝基的位置不同。
2-硝基苯基 β-D-吡喃半乳糖苷: 用作 β-半乳糖苷酶的底物,在水解后产生类似的颜色变化。
对硝基苯基 α-D-吡喃葡萄糖苷: 一种具有类似应用但结构性质不同的密切相关的化合物。
独特性
2-硝基苯基 α-D-吡喃葡萄糖苷因其与 α-葡萄糖苷酶的特定相互作用而独一无二,使其成为研究该酶活性的理想底物。它独特的化学结构允许在各种生化测定中进行精确可靠的测量,使其区别于其他类似化合物。
属性
分子式 |
C12H15NO8 |
|---|---|
分子量 |
301.25 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChI 键 |
KUWPCJHYPSUOFW-ZIQFBCGOSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



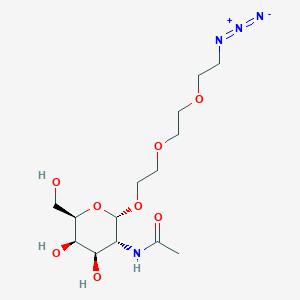
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
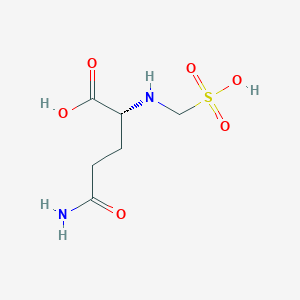
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)

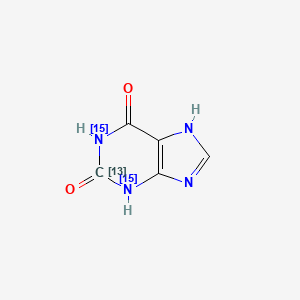
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
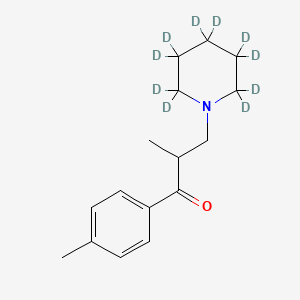
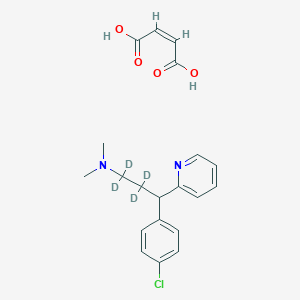
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)



